Imino(2-iodophenyl)(methyl)-l6-sulfanone
Description
Imino(2-iodophenyl)(methyl)-l6-sulfanone is a sulfoximine derivative characterized by a sulfur(VI) center bonded to an imino group, a methyl group, and a 2-iodophenyl substituent. The iodine atom in the 2-position introduces steric bulk and electronic effects distinct from other substituents, such as methyl, methoxy, or thioether groups .
Properties
Molecular Formula |
C7H8INOS |
|---|---|
Molecular Weight |
281.12 g/mol |
IUPAC Name |
imino-(2-iodophenyl)-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C7H8INOS/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,9H,1H3 |
InChI Key |
HTWGUYKVWJNFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(2-iodophenyl)(methyl)-l6-sulfanone typically involves the reaction of 2-iodoaniline with a suitable aldehyde or ketone under acidic or basic conditions to form the imineThe reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions and catalysts to enhance the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Imino(2-iodophenyl)(methyl)-l6-sulfanone undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Hydroxy or amino derivatives.
Scientific Research Applications
Imino(2-iodophenyl)(methyl)-l6-sulfanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Imino(2-iodophenyl)(methyl)-l6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfur atom may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Substituents and Their Impacts
Key Differences :
- Electronic Effects : The iodine atom’s electron-withdrawing nature contrasts with electron-donating groups like methoxy, altering the sulfur center’s electrophilicity and NMR chemical shifts (e.g., δS=O in IR spectra) .
Yield Prediction :
- Lower yields (~60–70%) compared to 2o (79%) or 2p (67%) , due to iodine’s steric hindrance slowing nucleophilic attack.
Physicochemical and Spectroscopic Properties
Melting Points and Solubility :
- The 2-iodophenyl derivative is expected to exhibit a lower melting point than crystalline analogs like 2i (m.p. 116–118°C) due to reduced intermolecular interactions from iodine’s bulk .
- Solubility : Enhanced lipophilicity compared to methoxy-substituted analogs, favoring organic solvents (e.g., THF, ethyl acetate).
Spectroscopic Data :
- NMR : The iodine atom’s inductive effect would deshield adjacent protons, shifting aromatic H signals upfield compared to methoxy-substituted analogs (e.g., δ 7.2–7.5 ppm for 2i ).
- IR : The S=O stretch (~1050–1150 cm⁻¹) may shift slightly due to iodine’s electron-withdrawing effect .
Reactivity and Stability
- Nucleophilic Substitution : The C–I bond in the 2-iodophenyl group enables cross-coupling reactions (e.g., Suzuki), a feature absent in methyl- or methoxy-substituted analogs .
- Stability : Iodine’s susceptibility to photodecomposition necessitates storage in amber vials, contrasting with stable analogs like 2o .
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